

# Physical properties of 2-(Trifluoromethyl)benzhydrol

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## Compound of Interest

Compound Name: **2-(Trifluoromethyl)benzhydrol**

Cat. No.: **B1304653**

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## Core Physicochemical Properties

The physical state and properties of **2-(Trifluoromethyl)benzhydrol** are dictated by its molecular structure, particularly the interplay between the bulky phenyl groups, the polar hydroxyl group, and the strongly electronegative trifluoromethyl substituent.

Table 2: Physical Properties of **2-(Trifluoromethyl)benzhydrol**

Property	Value	Source
Physical State	Liquid or low-melting solid	--INVALID-LINK--[1]
Boiling Point	273-274 °C (lit.)	--INVALID-LINK--[2]
Density	1.311 g/mL at 25 °C (lit.)	--INVALID-LINK--[2]
Refractive Index	n <sub>20/D</sub> 1.537 (lit.)	--INVALID-LINK--[2]
Solubility	Poorly soluble in water; soluble in organic solvents.	Inferred from benzhydrol[3][4]

The designation as a "low melting solid" suggests that its melting point is near ambient temperature. The ortho-trifluoromethyl group can disrupt the crystal lattice packing that might otherwise be present in a more symmetrical isomer, leading to a lower melting point compared to its parent compound, benzhydrol (m.p. 65-67 °C).[4] The trifluoromethyl group significantly

increases the lipophilicity of the molecule, a property that can enhance penetration of biological membranes and is a key consideration in drug design.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Spectroscopic Characterization: A Predictive Analysis

While comprehensive spectral data for this specific isomer is not aggregated in public databases, we can reliably predict its characteristic spectroscopic signatures based on its functional groups and the known effects of trifluoromethyl substitution. This predictive approach is a cornerstone of structural elucidation in synthetic chemistry.

### Predicted $^1\text{H}$ NMR Spectrum

- Aromatic Protons (Ar-H): Signals are expected in the range of  $\delta$  7.2-7.8 ppm. The four protons on the unsubstituted phenyl ring will likely appear as a complex multiplet. The protons on the trifluoromethyl-substituted ring will be distinct, with the proton ortho to the carbinol and meta to the  $\text{CF}_3$  group likely being the most downfield due to the combined deshielding effects.
- Benzylic Proton (CH-OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around  $\delta$  5.8-6.0 ppm.
- Hydroxyl Proton (OH): A broad singlet whose chemical shift is highly dependent on concentration and solvent, typically appearing between  $\delta$  2.0-4.0 ppm.

### Predicted $^{13}\text{C}$ NMR Spectrum

- Carbinol Carbon (CH-OH): Expected around  $\delta$  75-80 ppm.
- Aromatic Carbons: A complex set of signals between  $\delta$  125-145 ppm. The carbon attached to the  $\text{CF}_3$  group will appear as a quartet due to C-F coupling.
- Trifluoromethyl Carbon ( $\text{CF}_3$ ): A distinct quartet with a large coupling constant ( $J_{\text{CF}} \approx 270$ -280 Hz) is expected around  $\delta$  124 ppm.

### Predicted $^{19}\text{F}$ NMR Spectrum

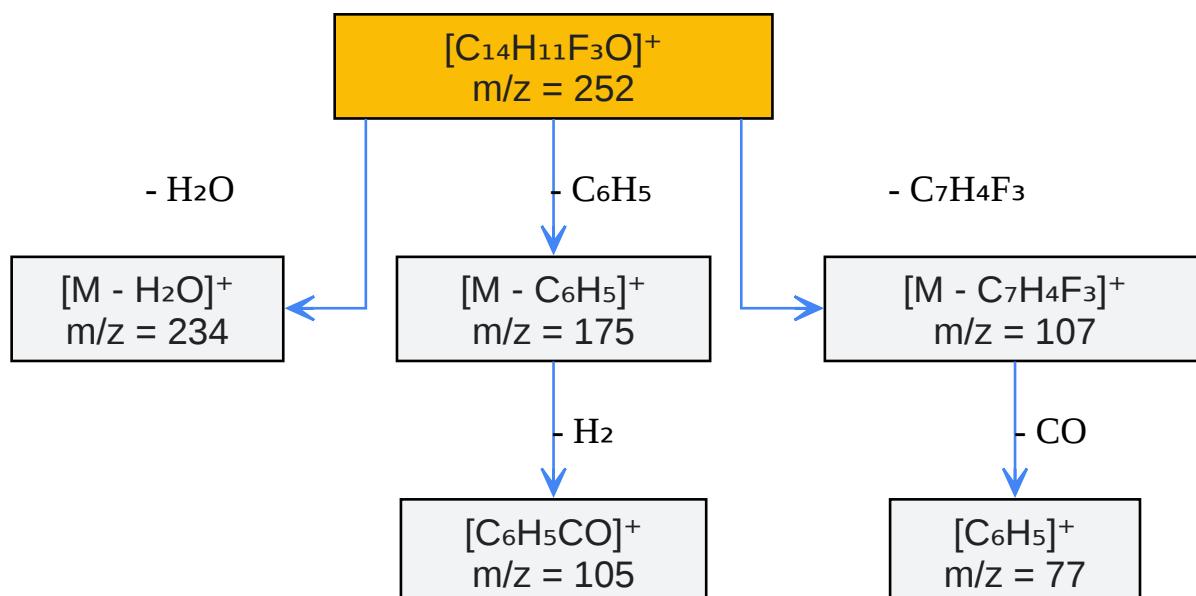
- A singlet is expected for the three equivalent fluorine atoms of the  $\text{CF}_3$  group. Based on related structures like 1-methoxy-2-(trifluoromethyl)benzene, the chemical shift would likely fall in the range of  $\delta$  -60 to -65 ppm (relative to  $\text{CFCl}_3$ ).[8]

## Predicted Infrared (IR) Spectrum

- O-H Stretch: A broad band in the region of  $3200\text{-}3600\text{ cm}^{-1}$ , characteristic of the hydroxyl group.
- C-H Stretch (Aromatic): Sharp peaks just above  $3000\text{ cm}^{-1}$ .
- C=C Stretch (Aromatic): Several peaks in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- C-O Stretch: A strong band in the  $1000\text{-}1200\text{ cm}^{-1}$  region.
- C-F Stretch: Strong, characteristic absorption bands in the  $1100\text{-}1350\text{ cm}^{-1}$  region, often appearing as multiple intense peaks.

## Predicted Mass Spectrometry (MS) Fragmentation

In electron ionization (EI) mass spectrometry, **2-(Trifluoromethyl)benzhydrol** is expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 252$ . The fragmentation pattern would be dominated by the stabilization of charge on the aromatic rings and the loss of stable neutral molecules.



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Caption: Predicted EI-MS fragmentation of **2-(Trifluoromethyl)benzhydrol**.

## Synthesis and Reactivity

The most direct and reliable method for the laboratory-scale synthesis of **2-(Trifluoromethyl)benzhydrol** is the Grignard reaction. This classic organometallic reaction provides a robust pathway for forming the critical carbon-carbon bond between the two aromatic rings at the carbinol center.

## Experimental Protocol: Grignard Synthesis

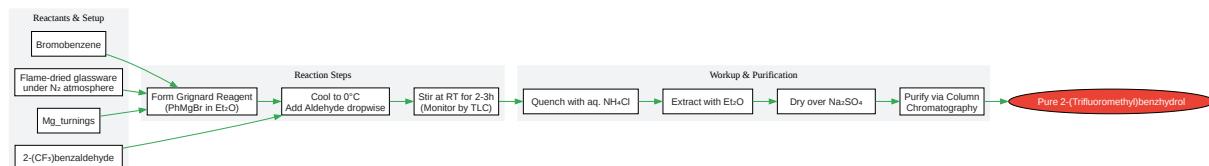
This protocol outlines the synthesis via the addition of a phenyl Grignard reagent to 2-(trifluoromethyl)benzaldehyde.

**Causality:** The Grignard reagent, phenylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The choice of anhydrous ether as a solvent is critical, as it stabilizes the Grignard reagent and does not react with it, unlike protic solvents (e.g., water, alcohols). The acidic workup is necessary to protonate the intermediate alkoxide and quench any unreacted Grignard reagent.

### Step-by-Step Methodology:

- **Apparatus Setup:** A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube ( $\text{CaCl}_2$  or Drierite). The system is maintained under an inert atmosphere ( $\text{N}_2$  or Ar).
- **Grignard Reagent Formation:** Magnesium turnings are placed in the flask with a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated (slight warming may be necessary) and maintained at a gentle reflux until all the magnesium has reacted.
- **Aldehyde Addition:** The formed phenylmagnesium bromide solution is cooled to 0 °C. A solution of 2-(trifluoromethyl)benzaldehyde in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.

- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours until TLC analysis indicates the consumption of the aldehyde.
- Workup: The reaction is quenched by slowly pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ).
- Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filtered.
- Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **2-(Trifluoromethyl)benzhydrol**.

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Caption: Workflow for the Grignard synthesis of **2-(Trifluoromethyl)benzhydrol**.

## Significance in Drug Discovery

The trifluoromethyl group is a privileged moiety in medicinal chemistry, and its incorporation into molecules like benzhydrol creates a scaffold of significant interest for drug development.[9] The CF<sub>3</sub> group can profoundly and beneficially alter a drug candidate's properties:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the CF<sub>3</sub> group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[7] Replacing a metabolically vulnerable group (like a methyl group) with a CF<sub>3</sub> group can significantly increase a drug's half-life.[10]
- **Lipophilicity:** The CF<sub>3</sub> group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[7] This is a critical parameter for oral bioavailability and CNS-targeted drugs.
- **Binding Affinity:** The strong dipole moment and electron-withdrawing nature of the CF<sub>3</sub> group can lead to favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.

Therefore, **2-(Trifluoromethyl)benzhydrol** serves as an invaluable starting material for the synthesis of novel therapeutic agents where these physicochemical enhancements are desired.[5]

## Safety and Handling

According to its Safety Data Sheet (SDS), **2-(Trifluoromethyl)benzhydrol** is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols should be strictly followed.

- **Personal Protective Equipment (PPE):** Wear protective gloves, chemical safety goggles, and a lab coat.
- **Handling:** Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing fumes, mist, or vapors.
- **Storage:** Keep in a tightly closed container in a cool, dry place. It is incompatible with strong oxidizing agents.[1]

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